Glycyl-L-phenylalanine
Overview
Description
Glycyl-L-phenylalanine: is a dipeptide composed of glycine and L-phenylalanine. It is known for its role in various biochemical processes and is often used in scientific research to study protein interactions and enzyme activities. This compound is particularly significant in the field of biochemistry due to its involvement in lysosomal function and cellular signaling pathways .
Mechanism of Action
Target of Action
Glycyl-L-phenylalanine primarily targets lysosomes, which are membrane-bound organelles that play a major role in various cellular processes, including the degradation of waste materials and cellular repair .
Mode of Action
This compound is supposedly cleaved by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes . Recent studies have shown that this compound evokes a sustained increase in lysosomal ph, as well as transient increases in the cytosolic ph and the cytosolic free ca2+ concentration . Surprisingly, none of these effects require cathepsin C, nor are they accompanied by lysosomal membrane rupture .
Biochemical Pathways
This compound is a dipeptide composed of glycine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Result of Action
The action of this compound results in a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . These changes can affect various cellular processes, including those related to lysosomal function and calcium signaling .
Biochemical Analysis
Biochemical Properties
Glycyl-L-phenylalanine plays a role in biochemical reactions as an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes .
Cellular Effects
This compound has been found to influence cellular processes. For instance, it has been used to disturb lysosomes, leading to a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by the lysosomal enzyme cathepsin C . This cleavage has been proposed to result in the accumulation of the dipeptide inside lysosomes, which gives rise to osmotic stress and so ruptures lysosomal membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that a liquid mixture comprising L-phenylalanine and this compound within an aqueous 1-decyl-3-methylimidazolium bromide showed changes in various acoustic and physicochemical properties over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on phenylalanine, one of the components of the dipeptide, has shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . It is an intermediate product in this pathway and interacts with various enzymes during its breakdown .
Transport and Distribution
It has been found to accumulate inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C .
Subcellular Localization
This compound is localized inside lysosomes following its cleavage by the lysosomal enzyme cathepsin C . This localization gives rise to osmotic stress and so ruptures lysosomal membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-phenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-phenylalanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For instance, recombinant Escherichia coli strains can be engineered to produce L-phenylalanine from glycerol, which is then coupled with glycine to form this compound .
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-phenylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by proteolytic enzymes such as trypsin, leading to the cleavage of the peptide bond and formation of glycine and L-phenylalanine.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the phenylalanine moiety, leading to the formation of phenylalanine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group of glycine, leading to the formation of various substituted derivatives
Major Products: The major products formed from these reactions include glycine, L-phenylalanine, and their respective derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: this compound is used in drug delivery systems and as a component in peptide-based therapeutics.
Industry: It is utilized in the production of various biochemical reagents and as a building block for more complex peptides .
Comparison with Similar Compounds
L-phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
Glycyl-L-tyrosine: Another dipeptide with similar properties but contains tyrosine instead of phenylalanine.
Glycyl-L-leucine: A dipeptide with leucine, used in similar biochemical studies.
Uniqueness: Glycyl-L-phenylalanine is unique due to its specific interaction with lysosomal enzymes and its role in lysosomal membrane permeabilization. This property makes it particularly useful in studies related to lysosomal function and cellular signaling pathways .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344793 | |
Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-03-7 | |
Record name | Glycylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3321-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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